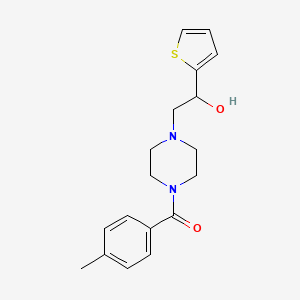
N-(2-chlorophenyl)-3-(hydrazinecarbonyl)benzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chlorophenyl)-3-(hydrazinecarbonyl)benzene-1-sulfonamide, also known as Sulfachloropyridazine, is a sulfonamide antibiotic that belongs to the class of synthetic antibacterial agents. It is commonly used in the treatment of bacterial infections in both humans and animals. The compound has been extensively studied for its synthesis methods, mechanism of action, biochemical and physiological effects, and future directions for research.
Wissenschaftliche Forschungsanwendungen
Synthesis and Catalytic Applications
N-(2-chlorophenyl)-3-(hydrazinecarbonyl)benzene-1-sulfonamide and related sulfonamide derivatives are significant in organic chemistry for their role in synthesizing various complex molecules. These compounds act as catalysts or intermediates in reactions such as the tandem cyclocondensation-Knoevenagel–Michael reaction, where they facilitate the synthesis of biologically active compounds like pyrazoles and xanthenes in neutral media, showcasing their versatility and efficiency in organic synthesis (Khazaei, Abbasi, & Moosavi‐Zare, 2014). Similarly, the catalytic application of N-bromo sulfonamide reagents in synthesizing 9-aryl-1,8-dioxo-octahydroxanthene derivatives further demonstrates the utility of these compounds in facilitating organic reactions under neutral conditions (Khazaei, Abbasi, & Moosavi‐Zare, 2016).
Biological Evaluation and Molecular Docking
The exploration of sulfonamide derivatives in biological contexts is another area of interest. These compounds have been evaluated for their antitumor activity against cell lines like HepG2 and MCF-7, with some showing promising results. Molecular docking studies help in understanding the potential interactions of these compounds with biological targets, providing insights into their therapeutic potential (Fahim & Shalaby, 2019).
Environmental Applications
Sulfonamide derivatives have also been studied for their environmental applications, particularly in the degradation of pollutants. For example, laccase isoenzymes from Pleurotus ostreatus have shown the ability to efficiently degrade environmental pollutants like chlorophenols, nitrophenols, and sulfonamide antibiotics, highlighting the potential use of sulfonamide-based compounds in environmental biotechnology (Zhuo et al., 2018).
Crystal Structure Analysis and Thermodynamics
The study of sulfonamides extends to understanding their molecular interactions through crystal structure analysis and thermodynamic studies. These investigations provide valuable information about the solubility, solvation, and distribution properties of sulfonamides, aiding in the design of more efficient and targeted compounds for various applications (Perlovich et al., 2007).
Eigenschaften
IUPAC Name |
N-(2-chlorophenyl)-3-(hydrazinecarbonyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O3S/c14-11-6-1-2-7-12(11)17-21(19,20)10-5-3-4-9(8-10)13(18)16-15/h1-8,17H,15H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSUVXGKMPBJUDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)NN)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

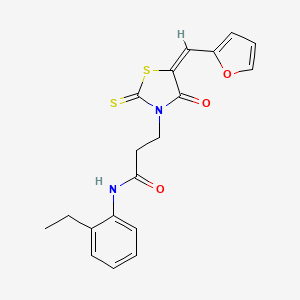
![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2613554.png)



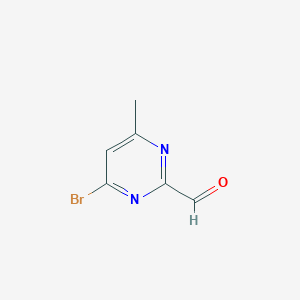

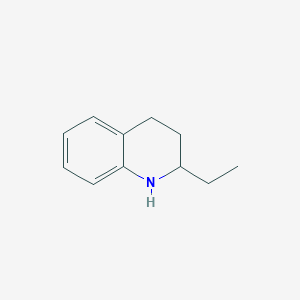
![1-((1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)amino)-2-methyl-1-oxopropan-2-yl acetate](/img/structure/B2613568.png)
![2-Chloro-1-[4-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)propyl]piperazin-1-yl]propan-1-one](/img/structure/B2613569.png)
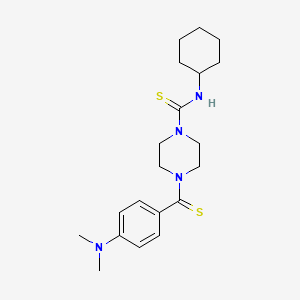
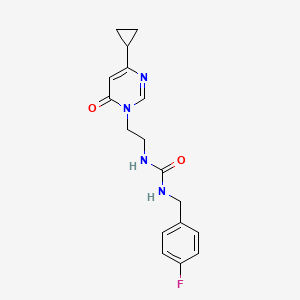
![cyclopropyl[5-(propan-2-yl)-1H-imidazol-2-yl]methanamine](/img/structure/B2613575.png)
